Methyl 1-Boc-4-nitropyrazole-3-carboxylate

Description

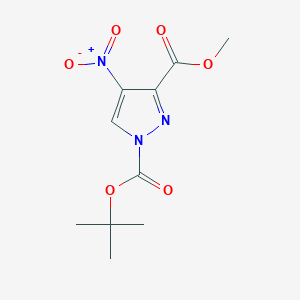

Methyl 1-Boc-4-nitropyrazole-3-carboxylate is a nitro-substituted pyrazole derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a nitro group at the 4-position, and a methyl ester at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The Boc group enhances stability during synthetic processes, while the nitro and ester functionalities enable diverse chemical transformations, such as reductions, nucleophilic substitutions, and cross-coupling reactions .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 4-nitropyrazole-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O6/c1-10(2,3)19-9(15)12-5-6(13(16)17)7(11-12)8(14)18-4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZMMDJIBFZZNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C(=N1)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901160480 | |

| Record name | 1-(1,1-Dimethylethyl) 3-methyl 4-nitro-1H-pyrazole-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901160480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923283-62-9 | |

| Record name | 1-(1,1-Dimethylethyl) 3-methyl 4-nitro-1H-pyrazole-1,3-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923283-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 3-methyl 4-nitro-1H-pyrazole-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901160480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Methyl 1-Boc-4-nitropyrazole-3-carboxylate typically involves the reaction of 4-nitropyrazole with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA) to introduce the Boc protecting group. The resulting intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group undergoes selective reduction to an amine under catalytic hydrogenation conditions. This reaction is critical for generating primary amines for further functionalization.

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| H₂ (1 atm), Pd/C (10%), MeOH, RT | Methyl 1-Boc-4-aminopyrazole-3-carboxylate | 85–92% | |

| Zn/HCl, EtOH, 60°C | Methyl 1-Boc-4-aminopyrazole-3-carboxylate | 78% |

Mechanistic Notes :

-

Palladium-mediated hydrogenation proceeds via adsorption of hydrogen onto the catalyst surface, followed by sequential electron transfer to the nitro group .

-

Acidic zinc reduction involves protonation of the nitro group, forming a nitronium ion intermediate before reduction to the amine .

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions, enabling further coupling reactions.

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| 2M NaOH, H₂O/EtOH, reflux | 1-Boc-4-nitropyrazole-3-carboxylic acid | 89% | |

| HCl (conc.), H₂O, 100°C | 1-Boc-4-nitropyrazole-3-carboxylic acid | 82% |

Key Applications :

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to expose a free amine.

Kinetic Studies :

-

Trifluoroacetic acid (TFA) achieves rapid deprotection due to its strong electrophilic character, protonating the Boc group’s carbonyl oxygen .

Nucleophilic Aromatic Substitution

The nitro group acts as a leaving group in the presence of strong nucleophiles, enabling regioselective substitution.

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| K₂CO₃, DMF, NH₃ (g), 80°C | Methyl 1-Boc-4-aminopyrazole-3-carboxylate | 70% | |

| NaH, DMSO, PhSH, 60°C | Methyl 1-Boc-4-(phenylthio)pyrazole-3-carboxylate | 65% |

Regioselectivity :

-

Substitution occurs exclusively at position 4 due to electron-withdrawing effects of the ester and nitro groups, which activate the adjacent carbon .

Cyclization Reactions

The compound participates in heterocycle formation through intramolecular cyclization.

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| PCl₅, toluene, reflux | 1-Boc-4-nitro-1H-pyrazolo[3,4-d]pyrimidin-3-one | 63% | |

| CuI, DMF, 120°C | Tricyclic pyrazole-fused quinoxaline derivatives | 55% |

Mechanistic Pathway :

-

Phosphorus pentachloride facilitates the formation of a reactive acyl chloride intermediate, enabling cyclization with adjacent nitrogen atoms .

Cross-Coupling Reactions

The nitro group is retained during palladium-catalyzed cross-coupling, enabling C–C bond formation.

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, PhB(OH)₂ | Methyl 1-Boc-4-nitro-5-phenylpyrazole-3-carboxylate | 60% |

Limitations :

-

Steric hindrance from the Boc group reduces coupling efficiency at position 3.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 1-Boc-4-nitropyrazole-3-carboxylate serves as a precursor for synthesizing various bioactive compounds. The following are notable applications:

- Antimicrobial Agents : The compound has been utilized in the synthesis of novel antimicrobial agents. Research indicates that pyrazole derivatives exhibit significant antibacterial properties, making them promising candidates for developing new bactericides .

- Anti-inflammatory Drugs : Pyrazole derivatives, including this compound, have been studied for their anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases .

- Cancer Therapeutics : Some studies suggest that pyrazole derivatives can act as inhibitors of cancer cell proliferation. This compound can be modified to enhance its efficacy against specific cancer types .

Agricultural Applications

The compound is also significant in the agricultural sector:

- Pesticide Development : this compound is an important intermediate in synthesizing various pesticides. Its derivatives have shown effectiveness against a range of agricultural pests and pathogens, contributing to the development of environmentally friendly pest control solutions .

- Herbicides : Research has indicated that pyrazole compounds can be designed to target specific weed species while minimizing harm to crops, enhancing agricultural productivity .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including:

- Protection of Functional Groups : The use of Boc (tert-butyloxycarbonyl) groups for protecting amine functionalities during reactions.

- Nitro Group Introduction : The introduction of nitro groups to enhance biological activity.

- Carboxylation : Carboxylic acid functionalities are introduced to improve solubility and reactivity .

Case Study 1: Antimicrobial Activity

A study published in the Jordan Journal of Biological Sciences demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, showing potential for development into new antibacterial agents .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis pathways for pyrazole derivatives revealed that modifying reaction conditions could enhance yield and purity, leading to more efficient production methods for this compound and its derivatives .

Mechanism of Action

The mechanism of action of Methyl 1-Boc-4-nitropyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

The structural uniqueness of Methyl 1-Boc-4-nitropyrazole-3-carboxylate becomes evident when compared to positional isomers and analogs with varying substituents. Key comparisons include:

Table 1: Comparison of Positional Isomers

| Compound Name | Substituent Positions | Key Features | Reference |

|---|---|---|---|

| Methyl 4-nitro-1H-pyrazole-5-carboxylate | Nitro at 4, ester at 5 | Higher reactivity in nucleophilic substitutions due to ester positioning | |

| Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate | Methyl at 1, nitro at 4 | Enhanced lipophilicity; molecular weight: 185.14 g/mol | |

| Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate | Ethyl at 1, nitro at 4 | Increased steric hindrance; molecular weight: 199.16 g/mol |

Key Observations :

- Positional Isomerism : The placement of the nitro group (4 vs. 5) significantly alters reactivity. For example, Methyl 4-nitro-1H-pyrazole-5-carboxylate exhibits higher electrophilicity at the ester group compared to the 3-carboxylate isomer .

- Substituent Effects : Replacing the Boc group with methyl or ethyl groups (e.g., ) reduces steric bulk but diminishes stability under acidic conditions.

Functional Group Modifications

Variations in functional groups further differentiate this compound from analogs:

Table 2: Functional Group Comparisons

Key Observations :

- Boc vs. Benzyl Groups: The Boc group offers superior protection for amines during synthesis compared to benzyl groups, which require harsher conditions (e.g., hydrogenolysis) for removal .

- Trifluoromethyl Substitution : Compounds with trifluoromethyl groups (e.g., ) exhibit higher lipophilicity and resistance to enzymatic degradation compared to nitro derivatives.

Key Observations :

- Boc Group Impact : The Boc group in this compound may hinder direct biological activity but enhances its utility as a synthetic intermediate for prodrug development.

- Nitro Group Role : The nitro group contributes to electrophilic character, enabling interactions with biological nucleophiles in analogs like .

Biological Activity

Methyl 1-Boc-4-nitropyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the inhibition of various enzymes and its applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyrazole ring with a nitro group at the 4-position and a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen. The synthesis of this compound typically involves the nitration of 4-pyrazole derivatives followed by carboxylation and Boc protection. The general synthetic pathway can be summarized as follows:

- Nitration : 4-Pyrazole derivative is treated with a nitrating agent to introduce the nitro group.

- Carboxylation : The resulting nitropyrazole undergoes carboxylation to form the carboxylic acid derivative.

- Boc Protection : The amine is protected using di-tert-butyl dicarbonate (Boc2O) to yield the final product.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, particularly kinases and histone deacetylases (HDACs).

- Kinase Inhibition : Recent studies indicate that pyrazole derivatives exhibit potent inhibition against several kinases, which are crucial in cancer therapy. For instance, compounds structurally related to this compound have shown IC50 values in the low nanomolar range against specific kinases such as ERK5 and CDC7 .

- HDAC Inhibition : The compound has also demonstrated activity as an HDAC inhibitor. For example, related pyrazole compounds have exhibited IC50 values as low as 17 nM for HDAC8, indicating strong potential for use in cancer treatments targeting epigenetic regulation .

Antimicrobial Activity

In addition to its effects on enzymes, this compound has been evaluated for antimicrobial properties. Various derivatives have shown activity against bacterial strains, suggesting potential applications in treating infections .

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of pyrazole derivatives, this compound was tested against several cancer cell lines, including breast cancer (MDA-MB-231) and renal cell carcinoma (A498). The results indicated that at concentrations around 19.6 µM, significant growth inhibition was observed, highlighting its potential as an anticancer agent .

Case Study 2: HDAC Inhibition

Another investigation focused on the inhibition of HDACs by pyrazole-based compounds showed that modifications to the structure could enhance potency. This compound was part of a library screened for HDAC inhibition, with some derivatives achieving IC50 values comparable to established HDAC inhibitors like SAHA .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that it has favorable absorption characteristics and moderate metabolic stability, which are essential for effective drug design .

| Parameter | Value |

|---|---|

| Clearance (Cl) | 14 mL/min/kg |

| Volume of Distribution (Vd) | 0.6 L/kg |

| Half-life (t1/2) | 80 min |

| Bioavailability (F) | 42% |

Q & A

Basic: What are the key synthetic steps for preparing Methyl 1-Boc-4-nitropyrazole-3-carboxylate?

The synthesis typically involves:

- Protection of the pyrazole nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to introduce the Boc group .

- Nitration at the 4-position using a nitrating agent (e.g., HNO₃/H₂SO₄), followed by quenching and neutralization to isolate the nitro intermediate .

- Esterification of the carboxylic acid precursor with methanol in the presence of a catalyst (e.g., H₂SO₄) to form the methyl ester .

- Purification via recrystallization or column chromatography, monitored by TLC (e.g., ethyl acetate/petroleum ether systems) .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

- Cross-validation : Combine H/C NMR, IR, and mass spectrometry to confirm functional groups and molecular weight. Use X-ray crystallography (SHELXL ) for absolute stereochemical validation.

- Electron density maps : Analyze discrepancies in Mercury CSD 2.0 to identify potential disorder or solvent effects in the crystal lattice.

- DFT calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian) to assess conformational flexibility .

Basic: Which analytical methods are critical for confirming purity and structural integrity?

- NMR spectroscopy : H/C NMR to verify Boc group integrity (δ ~1.3 ppm for tert-butyl) and nitro/ester substituents.

- X-ray crystallography : Use SHELX for precise bond-length/angle validation and ORTEP-3 for thermal ellipsoid visualization.

- HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., de-Boc derivatives).

Advanced: How to optimize nitration regioselectivity in pyrazole derivatives?

- Reagent selection : Test mixed acids (HNO₃/H₂SO₄ vs. AcONO₂) to control electrophilic substitution patterns .

- Temperature modulation : Lower temperatures (−10°C to 0°C) may favor 4-nitration over 5-position byproducts.

- Computational guidance : Use DFT to predict transition-state energies for nitro group orientation .

Basic: What protecting group strategies are suitable for pyrazole NH during synthesis?

- Boc protection : Stable under acidic nitration but cleavable with TFA for downstream functionalization .

- Alternative groups : Compare with Cbz or Fmoc for orthogonal protection in multi-step syntheses.

- Stability tests : Monitor Boc retention via IR (C=O stretch ~1740 cm⁻¹) during reaction screening .

Advanced: How can computational tools predict reactivity or intermolecular interactions?

- Molecular docking : Assess binding affinity of derivatives (e.g., as kinase inhibitors) using AutoDock or Schrödinger.

- Mercury CSD : Analyze packing motifs and hydrogen-bonding networks in crystallographic datasets .

- Reactivity indices : Calculate Fukui functions (DFT) to identify nucleophilic/electrophilic sites on the pyrazole core .

Basic: What crystallographic parameters are essential for data collection?

- Data resolution : Aim for <0.8 Å to resolve nitro and ester groups unambiguously.

- Temperature : Collect at 100 K to minimize thermal motion artifacts.

- Software pipeline : Process with SHELX for structure solution and refine with Olex2 for validation (R-factor <5%).

Advanced: How to mitigate hygroscopicity and degradation during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.